ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15636957
InChI: InChI=1S/C24H25NO7S/c1-6-32-24(27)20-21(26)19(33-23(20)25-15-7-9-16(28-2)10-8-15)13-14-11-17(29-3)22(31-5)18(12-14)30-4/h7-13,26H,6H2,1-5H3/b19-13-,25-23?
SMILES:
Molecular Formula: C24H25NO7S
Molecular Weight: 471.5 g/mol

ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate

CAS No.:

Cat. No.: VC15636957

Molecular Formula: C24H25NO7S

Molecular Weight: 471.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate -

Specification

Molecular Formula C24H25NO7S
Molecular Weight 471.5 g/mol
IUPAC Name ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate
Standard InChI InChI=1S/C24H25NO7S/c1-6-32-24(27)20-21(26)19(33-23(20)25-15-7-9-16(28-2)10-8-15)13-14-11-17(29-3)22(31-5)18(12-14)30-4/h7-13,26H,6H2,1-5H3/b19-13-,25-23?
Standard InChI Key OSVDHTTTWIWYFS-OTXCQBAASA-N
Isomeric SMILES CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC3=CC=C(C=C3)OC)O
Canonical SMILES CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC=C(C=C3)OC)O

Introduction

Ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. This compound is of significant interest in both synthetic organic chemistry and potential biological applications due to its unique structural features and functional groups, including an ethyl ester, a methoxyphenyl group, and a phenylmethylidene moiety.

Synthesis and Chemical Reactions

The synthesis of ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvent choice, and the use of catalysts to yield the desired product efficiently.

Synthetic StepsDescription
1. Starting MaterialsThiophene derivatives and appropriate reactants for functional group modifications.
2. Condensation ReactionsFormation of the methylidene linkage between the thiophene and the trimethoxyphenyl group.
3. EsterificationIntroduction of the ethyl ester group to the thiophene ring.

Biological Activity and Potential Applications

Preliminary studies suggest that ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate may exhibit anti-inflammatory and anticancer properties due to its interaction with specific molecular targets within cells. The compound's mechanism of action likely involves binding to enzymes or receptors, thereby modulating their activity and affecting various biochemical pathways.

Potential ApplicationsDescription
1. Pharmacological ResearchInvestigation into its anti-inflammatory and anticancer properties.
2. Medicinal ChemistryDevelopment of new therapeutic agents based on its structural features.
3. Biological Target InteractionsStudies on its binding affinity to enzymes or receptors involved in metabolic pathways.

Comparison with Similar Compounds

Ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate shares structural similarities with several other compounds but stands out due to its unique combination of functional groups.

CompoundStructural FeaturesUnique Aspects
Ethyl 2-(4-methoxyphenyl)amino-4-methylthieno[3,2-b]pyridine-3-carboxylateContains a thieno[3,2-b]pyridine moietyDifferent heterocyclic structure
Ethyl 6-methyl-2-(4-hydroxyphenyl)thieno[3,2-b]pyridine-3-carboxylateSimilar carboxylate group but different substitution patternExhibits different biological activities
Ethyl 5-(3-hydroxybenzylidene)-2-(4-methoxyanilino)-4-oxo-thiopheneContains a hydroxymethyl group instead of trimethoxyphenolPotentially different reactivity and biological effects

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